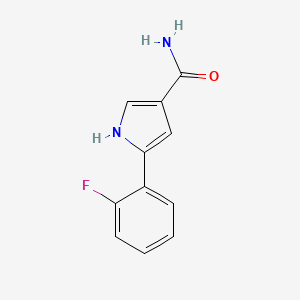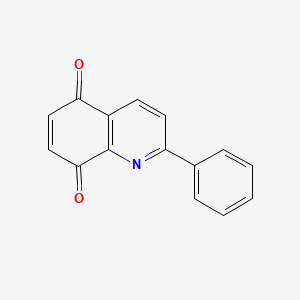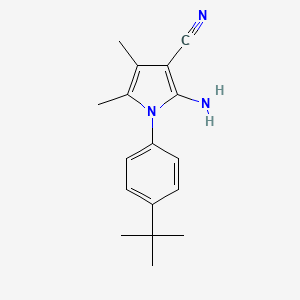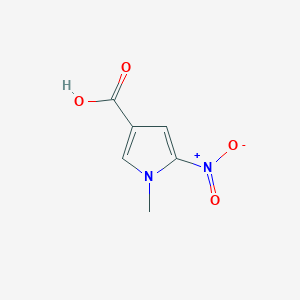
1-Methyl-5-nitro-1H-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-nitro-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with a pyrrole ring substituted with a methyl group at the 1-position, a nitro group at the 5-position, and a carboxylic acid group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-nitro-1H-pyrrole-3-carboxylic acid typically involves the nitration of 1-methyl-1H-pyrrole-3-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-5-nitro-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Esterification: Methanol, sulfuric acid (H2SO4).
Major Products:
Reduction: 1-Methyl-5-amino-1H-pyrrole-3-carboxylic acid.
Substitution: Various substituted pyrrole derivatives.
Esterification: Methyl 1-methyl-5-nitro-1H-pyrrole-3-carboxylate.
Aplicaciones Científicas De Investigación
1-Methyl-5-nitro-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-nitro-1H-pyrrole-3-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparación Con Compuestos Similares
1-Methyl-1H-pyrrole-3-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Methyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a pyrazole ring instead of a pyrrole ring, leading to different chemical properties and reactivity.
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Contains a pyrazole ring and different substituents, resulting in distinct biological activities.
Uniqueness: 1-Methyl-5-nitro-1H-pyrrole-3-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the pyrrole ring, which imparts specific chemical reactivity and potential biological activities not observed in similar compounds.
Propiedades
Número CAS |
149621-69-2 |
|---|---|
Fórmula molecular |
C6H6N2O4 |
Peso molecular |
170.12 g/mol |
Nombre IUPAC |
1-methyl-5-nitropyrrole-3-carboxylic acid |
InChI |
InChI=1S/C6H6N2O4/c1-7-3-4(6(9)10)2-5(7)8(11)12/h2-3H,1H3,(H,9,10) |
Clave InChI |
MDUKIXLHKXTGDY-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=C1[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


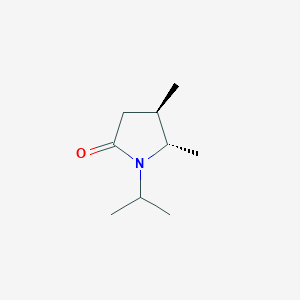
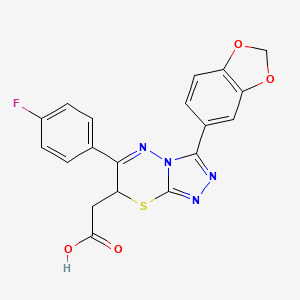

![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876897.png)

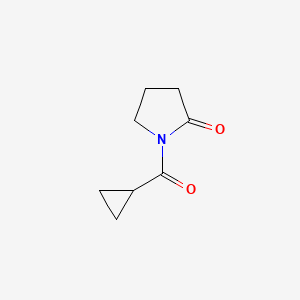
![4-Ethyl-2-hydroxybenzo[d]oxazole](/img/structure/B12876911.png)
![2-(Aminomethyl)-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12876923.png)
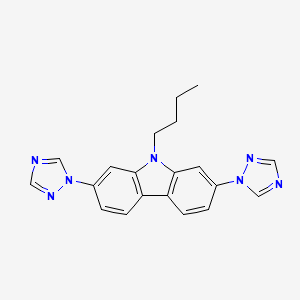
![2-(Hydroxymethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12876929.png)
